3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a quinazolinone core, morpholine ring, and various substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, introduction of the morpholine ring, and attachment of the various substituents. Common reagents used in these reactions include 3,4-dimethoxyphenylacetic acid , 4-fluorobenzaldehyde , and morpholine . Reaction conditions often involve the use of catalysts and solvents such as acetic acid and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one: can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Reaction conditions may involve acidic or basic environments and elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones , while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as and properties.
Medicine: Investigated for its potential as a in the treatment of various diseases.
Industry: Utilized in the development of and .
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors , leading to biological effects such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione (Veratril)
- 3,4-dimethoxybenzyl derivatives
- Triphenylamine/Tetraphenylethylene substituted compounds
Uniqueness
The uniqueness of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one lies in its structural complexity and diverse functional groups , which contribute to its versatile reactivity and in various fields.
Biological Activity
The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, and biological properties, including its pharmacological implications.
Chemical Structure and Synthesis
This compound features a quinazolinone core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the quinazolinone scaffold and the introduction of functional groups such as the morpholine and sulfur-containing moieties.
Synthesis Overview
- Starting Materials : The synthesis begins with readily available aromatic compounds.
- Key Reactions :
- Formation of the quinazolinone ring through cyclization.
- Introduction of the morpholine group via nucleophilic substitution.
- Sulfur incorporation through thioether formation.
Antimicrobial and Antitumor Properties
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial and antitumor activities. For instance, sulfur-containing compounds have been reported to show efficacy against various bacterial strains and cancer cell lines.
- Antimicrobial Activity : Studies have shown that derivatives of similar structures possess potent antimicrobial effects, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
- Antitumor Activity : The presence of fluorine and sulfur in the structure has been linked to enhanced anticancer properties. For example, compounds with fluorinated groups often demonstrate improved selectivity for cancer cells .
The biological mechanisms underlying these activities often involve:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of apoptosis in cancer cells.
- Disruption of cellular signaling pathways essential for microbial survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study on thiochroman derivatives demonstrated their ability to inhibit prostate cancer cell growth through specific pathway modulation .
- Neuroprotective Effects : Compounds containing similar structural motifs have been shown to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Antituberculosis Activity : Some derivatives have exhibited activity against Mycobacterium tuberculosis, indicating their potential use in treating infectious diseases .
Data Summary
Biological Activity | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Thiochroman derivatives | Inhibition of bacterial growth |
Antitumor | Quinazolinone analogs | Induction of apoptosis in cancer cells |
Neuroprotective | Sulfur-containing compounds | Protection against oxidative stress |
Antituberculosis | Fluorinated derivatives | Efficacy against M. tuberculosis |
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN3O5S/c1-37-27-10-3-20(17-28(27)38-2)11-12-34-29(36)24-18-23(33-13-15-39-16-14-33)8-9-25(24)32-30(34)40-19-26(35)21-4-6-22(31)7-5-21/h3-10,17-18H,11-16,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDINMRQZSOBHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)C5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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